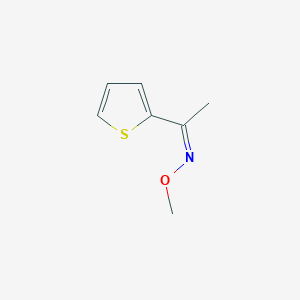

1-(Thiophen-2-yl)ethanone O-methyl oxime

Description

Contextualization within Thiophene-Based Heterocyclic Chemistry Research

Thiophene (B33073) is a five-membered heterocyclic compound featuring one sulfur atom, with the chemical formula C₄H₄S. derpharmachemica.com It is an aromatic compound, sharing chemical properties with benzene (B151609), and its derivatives are often found in natural products, petroleum, and coal. derpharmachemica.com The synthesis and study of thiophene derivatives have garnered significant interest within the scientific community due to their straightforward synthesis and a vast spectrum of biological and pharmacological activities. nih.gov

The thiophene nucleus is a foundational scaffold in a multitude of pharmacologically active compounds, making it a privileged structure in medicinal chemistry. derpharmachemica.comrsc.org Research has demonstrated that heterocyclic compounds incorporating a thiophene ring exhibit a wide array of biological effects. nih.gov These activities include:

Antimicrobial tandfonline.comnih.gov

Antifungal nih.gov

Anti-inflammatory nih.gov

Antioxidant nih.gov

Antitubercular nih.gov

The versatility of the thiophene core is further highlighted by its presence in several commercially available drugs. rsc.org The compound 1-(Thiophen-2-yl)ethanone O-methyl oxime, by virtue of its thiophene moiety, is thus situated within a class of molecules that are actively investigated for their potential therapeutic applications.

| Biological Activity | Reference | Brief Description of Findings |

|---|---|---|

| Antimicrobial | tandfonline.comnih.gov | Thiophene-based heterocycles have been synthesized and shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus and E. coli. tandfonline.comnih.gov |

| Antifungal | nih.gov | Certain thiophene derivatives were found to be more potent than the standard drug Amphotericin B against specific fungal strains like Aspergillus fumigates. nih.gov |

| Anticancer | rsc.org | Many commercially available anticancer agents contain a thiophene nucleus, which can exert its effects through various pathways involved in cancer. rsc.org |

| Anti-inflammatory | nih.gov | Literature surveys indicate that heterocyclic compounds containing a thiophene ring have been found to exhibit anti-inflammatory activities. nih.gov |

Rationale for Scholarly Investigation of this compound in Modern Organic Chemistry

The rationale for the academic study of this compound is rooted in the unique combination of its two primary functional components: the thiophene ring and the oxime ether group. Oxime ethers, characterized by the >C=N-O-R moiety, are a class of compounds recognized for their synthetic versatility and diverse biological activities. nih.govmdpi.com

From a synthetic perspective, oxime ethers are valuable precursors for preparing bioactive nitrogen-containing molecular scaffolds. rsc.orgresearchgate.net They can be transformed into a variety of other functional groups such as amines, hydroxylamines, nitriles, and amides, and are used in the preparation of aza-heterocycles. researchgate.net The investigation of reactions involving compounds like this compound contributes to the development of novel synthetic methodologies.

From a medicinal chemistry standpoint, the oxime ether functional group itself is present in several known drugs and is associated with a range of biological effects, including antifungal, antibacterial, antidepressant, and anticancer activities. nih.govmdpi.commdpi.com The incorporation of an oxime ether onto the well-established thiophene scaffold presents a compelling strategy for the design of new molecular entities. The synergistic effect of combining these two pharmacologically relevant moieties could lead to the discovery of compounds with enhanced or novel therapeutic properties. Therefore, this compound serves as a model compound for structure-activity relationship (SAR) studies, where modifications to either the thiophene ring or the oxime ether side chain can be systematically explored to optimize biological activity.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 88-15-3 | aablocks.comchemsynthesis.com |

| Molecular Formula | C₆H₆OS | aablocks.comchemsynthesis.com |

| Molecular Weight | 126.18 g/mol | aablocks.comchemsynthesis.com |

| Melting Point | 10-11 °C | aablocks.comchemsynthesis.com |

| Boiling Point | 213.5 °C | aablocks.com |

| Density | 1.168 g/mL | chemsynthesis.com |

| Appearance | Liquid | aablocks.com |

Historical Perspective and Evolution of Research on Oxime Ether Derivatives in Academic Literature

The study of oxime ethers is intrinsically linked to the history of their parent compounds, oximes. Oximes are a class of nitrogen-containing molecules (RR′C=N–OH) that have been known since the 19th century, with the first synthetic member reported in 1882. nih.gov Initially, their chemistry was explored for fundamental applications in organic synthesis, such as the characterization and purification of carbonyl compounds and as protecting groups. researchgate.netnih.gov A significant milestone in their synthetic utility was their use as intermediates in the Beckmann rearrangement for the synthesis of amides. nih.gov

The field evolved from the study of simple oximes to their derivatives, including oxime ethers. nih.govmdpi.com These compounds are formed by the reaction of an oxime with an alkyl or aryl halide. mdpi.com The formation of the oxime ether moiety proved to be an effective way to combine different structural elements into a single molecule, opening new avenues for drug design. mdpi.com

In recent decades, research on oxime ethers has expanded dramatically, driven by the discovery of their diverse biological activities. nih.gov The characteristic oxime ether moiety is now a structural element in several well-known drugs, such as the antidepressant fluvoxamine (B1237835) and the antifungal agent oxiconazole. mdpi.com The focus of modern research has shifted towards synthesizing novel oxime ether derivatives and evaluating them for a wide range of therapeutic applications, including anticancer and antimicrobial agents. nih.govmdpi.com This historical progression from fundamental synthetic intermediates to key components in modern medicinal chemistry underscores the enduring academic and practical significance of this class of compounds.

| Era | Key Research Focus | Significance |

|---|---|---|

| Late 19th Century | Discovery and initial synthesis of oximes. nih.gov | Established the fundamental chemistry of the C=N-OH functional group. |

| Early to Mid-20th Century | Use as derivatives for carbonyl compound characterization and in named reactions like the Beckmann rearrangement. nih.gov | Solidified the role of oximes as versatile intermediates in classical organic synthesis. |

| Late 20th Century | Exploration of oxime ethers and discovery of their biological activities, leading to the development of drugs like fluvoxamine. mdpi.com | Shifted the focus towards medicinal chemistry and the potential of oxime ethers as pharmacophores. |

| 21st Century | Intensive investigation into a broad spectrum of biological activities (anticancer, antimicrobial, etc.) and use as versatile precursors in complex syntheses. nih.govrsc.orgmdpi.com | Represents the current state of research, highlighting oxime ethers as privileged structures in drug discovery and advanced organic synthesis. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

(Z)-N-methoxy-1-thiophen-2-ylethanimine |

InChI |

InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3/b8-6- |

InChI Key |

MVULPIMMDLDKBD-VURMDHGXSA-N |

Isomeric SMILES |

C/C(=N/OC)/C1=CC=CS1 |

Canonical SMILES |

CC(=NOC)C1=CC=CS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Thiophen 2 Yl Ethanone O Methyl Oxime and Analogues

Chemo- and Regioselective Synthesis of the O-Methyl Oxime Moiety

The foundational step in synthesizing 1-(thiophen-2-yl)ethanone O-methyl oxime is the formation of the precursor, 1-(thiophen-2-yl)ethanone oxime, typically through the condensation of 1-(thiophen-2-yl)ethanone with hydroxylamine (B1172632). The subsequent O-methylation must be highly selective, targeting the oxygen atom of the oxime's hydroxyl group over any potential N-alkylation or reaction with the thiophene (B33073) ring.

The classical approach to O-alkylation of oximes involves deprotonation of the hydroxyl group with a base to form an oximate anion, which then acts as a nucleophile in a substitution reaction with a methylating agent. The key to regioselectivity lies in the differential nucleophilicity of the oxygen and nitrogen atoms of the oximate. Generally, O-alkylation is favored over N-alkylation.

A highly efficient method for the synthesis of various O-substituted ethers of 1-(thiophen-2-yl)ethanone oxime has been developed utilizing a superbase system, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), at room temperature. This system promotes the formation of the oximate anion, which readily reacts with alkyl halides. This method demonstrates excellent regioselectivity, yielding exclusively the O-alkylated products in high yields. For instance, the reaction of (E)-1-(thiophen-2-yl)ethanone oxime with various chlorides in this system proceeds rapidly and cleanly.

The reaction's chemoselectivity is noteworthy. The thiophene ring, which can be susceptible to certain electrophilic and nucleophilic attacks, remains inert under these conditions. The reaction selectively occurs at the oxime moiety, highlighting the method's utility for functionalizing thiophene-containing molecules without affecting the heterocyclic core.

Table 1: Synthesis of (E)-1-(Thiophen-2-yl)ethanone Oxime Ethers using a Superbase System

| Reactant (Alkyl Chloride) | Product | Yield (%) |

|---|---|---|

| 1-(Chloromethyl)naphthalene | (E)-1-(Thiophen-2-yl)ethanone O-Naphthalen-1-ylmethyl Oxime | 95 |

| 2-(Dimethylamino)ethyl Chloride | (E)-1-(Thiophen-2-yl)ethanone O-(2-(Dimethylamino)ethyl) Oxime | 93 |

| 2-Chloro-N,N-diethylethylamine | (E)-1-(Thiophen-2-yl)ethanone O-(2-(Diethylamino)ethyl) Oxime | 92 |

| 4-(2-Chloroethyl)morpholine | (E)-1-(Thiophen-2-yl)ethanone O-(2-Morpholinoethyl) Oxime | 91 |

| Ethyl 2-chloroacetate | (E)-2-(1-(Thiophen-2-yl)ethylideneaminooxy)acetic Acid | 90 |

Development of Novel Catalytic Systems for Oxime Ether Formation

While strong bases are effective, recent research has moved towards developing catalytic systems to promote oxime ether formation under milder conditions, reduce waste, and improve substrate scope. These systems often involve transition metal catalysts or organocatalysts.

For O-arylation of oximes, copper-catalyzed methods have been reported, using arylboronic acids as the aryl source. Palladium-catalyzed systems have also been employed for the O-alkylation of oximes with specific types of alkylating agents. These metal-catalyzed approaches offer pathways to novel analogues that are not easily accessible through traditional nucleophilic substitution.

Furthermore, metal-free catalytic systems are gaining prominence. An efficient arylation of sulfonyl oxime ethers, which can be precursors to the desired oxime ethers, has been accomplished under ambient temperature using no metal catalyst. This transformation proceeds via a radical substitution mechanism, showcasing an alternative to traditional metal-mediated cross-coupling reactions. While not yet specifically demonstrated for this compound, these novel catalytic systems represent a promising frontier for its synthesis and the creation of diverse derivative libraries.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of oxime ethers to minimize environmental impact. This includes the use of safer solvents and reagents, energy-efficient reaction conditions, and catalyst-free protocols.

One notable green method involves the visible-light-promoted O-H functionalization of oximes with diazo esters, which proceeds under blue LED irradiation without any catalyst or additive. This photochemical method occurs at room temperature, offering high yields and excellent functional group tolerance, making it a potentially clean route for synthesizing analogues of this compound.

The use of natural acids, such as those found in citrus fruit juice, as catalysts for the initial formation of the oxime from the ketone and hydroxylamine is another green strategy. This avoids the use of toxic bases like pyridine (B92270) often employed in traditional methods.

Additionally, the aforementioned room-temperature synthesis using a superbase system can be considered a green approach from an energy-efficiency standpoint, as it eliminates the need for heating that is often required in other synthetic protocols. The high efficiency and rapid nature of the reaction also contribute to a more sustainable process by minimizing energy consumption and time.

Stereochemical Control and Diastereoselective Synthesis of Related Oxime Ethers

The carbon-nitrogen double bond of this compound can exist as one of two geometric isomers, (E) or (Z). Controlling the stereochemical outcome of the synthesis is crucial as different isomers can exhibit distinct biological activities.

In many synthetic procedures for ketoximes, a mixture of (E) and (Z) isomers is initially formed. However, subsequent reactions or purification can often isolate a single, thermodynamically more stable isomer. For many aryl alkyl ketoximes, the (E)-isomer is found to be more stable. A common method to obtain the pure (E)-isomer involves treating an E/Z mixture with an anhydrous protic acid, such as HCl, in an organic solvent. This selectively precipitates the (E)-isomer as the immonium hydrochloride salt, which can then be neutralized to yield the pure (E)-oxime.

The synthesis of O-alkylated derivatives of 1-(thiophen-2-yl)ethanone oxime has been shown to yield exclusively the (E)-isomer. Spectroscopic data, specifically from 1H NMR and 13C NMR, confirms the stereochemistry of the products. This stereochemical control is a significant advantage for applications where a single, well-defined isomer is required. While the synthesis of the specific (Z)-isomer of 1-(benzo[b]thiophen-2-yl)ethanone oxime has been noted, methods for selectively preparing the (Z)-isomer of this compound are less common.

One-Pot and Multicomponent Reactions for Thiophene Oxime Derivatives

These procedures typically involve reacting the starting ketone, such as 1-(thiophen-2-yl)ethanone, with hydroxylamine hydrochloride, a base, and a methylating agent in a single reaction vessel. For example, various aldehydes and ketones can be converted to their corresponding oxime ethers in a one-pot reaction using hydroxylamine hydrochloride, an alkyl halide, and a base like potassium carbonate in a suitable solvent. This approach avoids the isolation of the intermediate oxime, streamlining the process.

While the synthesis of the thiophene ring itself can be achieved through multicomponent reactions like the Gewald reaction, these are generally separate from the subsequent functionalization to the O-methyl oxime. However, integrating a one-pot oximation/O-methylation sequence with a multicomponent thiophene synthesis could provide a highly convergent and efficient route to complex thiophene oxime derivatives.

Synthetic Route Optimization and Process Intensification Studies

Optimizing the synthetic route to this compound is crucial for its potential large-scale production. Optimization focuses on maximizing yield, minimizing reaction time, simplifying purification, and using cost-effective and safe reagents.

A significant optimization is the move from traditional methods requiring prolonged heating to faster, room-temperature procedures. The use of a KOH/DMSO superbase system represents such an optimization, as it dramatically reduces the reaction time for O-alkylation from several hours at reflux to minutes at ambient temperature, while simultaneously increasing the yield. Traditional methods using bases like potassium carbonate in solvents such as toluene (B28343) often require heating to 100°C for extended periods.

Process intensification can also be achieved by utilizing technologies such as microwave reactors. Microwave-assisted synthesis has been shown to significantly shorten reaction times for oxime formation, sometimes reducing them to under 10 hours from much longer periods under conventional reflux. Further studies could focus on optimizing solvent choice, reagent stoichiometry, and purification methods. For instance, developing a process where the product precipitates from the reaction mixture could simplify isolation and avoid the need for column chromatography, making the synthesis more scalable and cost-effective.

Spectroscopic Characterization and Structural Elucidation of 1 Thiophen 2 Yl Ethanone O Methyl Oxime

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-(Thiophen-2-yl)ethanone O-methyl oxime in solution. The presence of the C=N double bond in the oxime moiety gives rise to the possibility of (E) and (Z) geometric isomers, which can often be distinguished and characterized by NMR.

Standard 1D ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the three protons of the thiophene (B33073) ring, a singlet for the ethanone (B97240) methyl group (C-CH₃), and a singlet for the O-methyl group (O-CH₃). The chemical shifts of the thiophene protons are particularly informative, typically appearing in the aromatic region (δ 7-8 ppm).

For an unambiguous assignment of all signals and to determine the specific isomer, advanced 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on the thiophene ring, confirming their relative positions (H3, H4, H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of the thiophene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds). For instance, correlations from the ethanone methyl protons to the imine carbon (C=N) and the adjacent thiophene carbon (C2) would confirm the core structure. Similarly, correlations from the O-methyl protons to the imine carbon would verify the O-methyl oxime functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the E/Z configuration. This experiment detects through-space interactions between protons that are close to each other. For the (E)-isomer, a NOE correlation would be expected between the O-methyl protons and the H3 proton of the thiophene ring. Conversely, for the (Z)-isomer, a NOE would be observed between the ethanone methyl protons and the H3 proton. The analysis of a related thiophene-containing compound, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, demonstrates the power of 2D NOESY in establishing spatial relationships within complex molecules. mdpi.com

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations | Expected Key NOESY Correlation (for E-isomer) |

|---|---|---|---|---|

| Thiophene H3 | ~7.2-7.4 | ~128-130 | C2, C4, C5 | O-CH₃ |

| Thiophene H4 | ~7.0-7.2 | ~127-129 | C3, C5 | - |

| Thiophene H5 | ~7.5-7.7 | ~130-132 | C4, C-S | - |

| C-CH₃ | ~2.3-2.5 | ~13-16 | C=N, Thiophene C2 | Thiophene H3 (for Z-isomer) |

| O-CH₃ | ~3.9-4.1 | ~61-63 | C=N | Thiophene H3 (for E-isomer) |

| C=N | - | ~150-155 | - | - |

Detailed Mass Spectrometric Fragmentation Pathways and Mechanisms

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable clues about its structure. For this compound, electron ionization (EI) would likely induce characteristic fragmentation.

The molecular ion peak (M⁺•) would be expected. The fragmentation of oxime ethers can proceed through several pathways. An unusual but common fragmentation seen in related O-methyl amidoximes involves homolytic bond cleavage, where an even-electron ion loses a radical to form an odd-electron ion. researchgate.net

Key fragmentation mechanisms for this compound would likely include:

α-Cleavage: Cleavage of the bonds adjacent to the C=N double bond is a common pathway for imines and related compounds. This could lead to the loss of a methyl radical (•CH₃) from the ethanone side or the loss of the thiophenyl radical (•C₄H₃S).

N-O Bond Cleavage: The N-O bond is relatively weak and can cleave to generate a [M-OCH₃]⁺ ion. This is a characteristic fragmentation for O-alkyl oximes.

Thiophene Ring Fragmentation: The stable thiophene ring can also fragment, often by losing C₂H₂ or a thioformyl (B1219250) radical (•CHS), leading to characteristic lower mass ions.

McLafferty Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen, which is absent in this specific structure, related rearrangements can occur in more complex analogues. Studies on other oximes show that the presence of the oxime functionality enhances the likelihood of such rearrangements compared to the corresponding carbonyl compounds. nih.govlouisville.edu

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 155 | [C₇H₉NOS]⁺• | Molecular Ion (M⁺•) |

| 140 | [M - CH₃]⁺ | α-cleavage, loss of ethanone methyl radical |

| 124 | [M - OCH₃]⁺ | Cleavage of N-O bond |

| 110 | [C₅H₄NS]⁺ | Cleavage of C-C bond between thiophene and imine |

| 83 | [C₄H₃S]⁺ | Thiophenyl cation |

Vibrational Spectroscopy (FTIR, Raman) for Elucidating Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present.

For this compound, the spectra would be dominated by vibrations from the thiophene ring and the O-methyl oxime side chain.

Thiophene Ring Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are found in the 1600-1400 cm⁻¹ region. The C-S stretching mode is usually observed at lower wavenumbers, around 850-650 cm⁻¹.

O-methyl oxime Vibrations: A key vibration is the C=N stretch of the oxime group, which is expected in the 1680-1620 cm⁻¹ region. The N-O stretch typically appears around 960-930 cm⁻¹, and the C-O stretch of the methoxy (B1213986) group is expected in the 1080-1020 cm⁻¹ range. The C-H stretching and bending modes of the two methyl groups will also be present.

Comparing the FTIR and Raman spectra can help in assigning these modes, as their selection rules differ. For instance, the C=N stretch is often strong in the Raman spectrum. In the solid state, shifts in vibrational frequencies can indicate intermolecular interactions, such as C-H···N or C-H···S hydrogen bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretch (aromatic) | 3120-3080 | Thiophene ring |

| C-H stretch (aliphatic) | 3000-2850 | -CH₃ groups |

| C=N stretch | 1680-1620 | Oxime |

| C=C stretch (aromatic) | 1600-1400 | Thiophene ring |

| C-H bend (aliphatic) | 1470-1370 | -CH₃ groups |

| C-O stretch | 1080-1020 | O-CH₃ |

| N-O stretch | 960-930 | Oxime |

| C-S stretch | 850-650 | Thiophene ring |

X-ray Crystallography for Solid-State Structural Determination of Analogues or Co-crystals

While a crystal structure for this compound itself may not be publicly available, X-ray crystallography of closely related analogues provides invaluable information about bond lengths, bond angles, and intermolecular packing in the solid state.

The crystal structure of 1,2-di(1-(thiophen-2-yl)ethanone)hydrazine, an analogue containing the 1-(thiophen-2-yl)ethanone moiety, has been determined. researchgate.net This structure reveals key details about the conformation of the thiophene ring relative to the carbonyl-containing side chain. Another relevant structure is that of 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime, which shows how oximes of heteroaromatic ketones pack in the crystal lattice. nih.gov In this case, inversion dimers are formed via O-H···N hydrogen bonds. For the O-methyl oxime, such classical hydrogen bonding is not possible, but weaker interactions like C-H···N or π-π stacking would likely govern the crystal packing. Analysis of these analogue structures allows for a reliable prediction of the molecular geometry and potential solid-state interactions of the title compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P1 2₁/n 1 |

| a (Å) | 7.773(1) |

| b (Å) | 5.514(1) |

| c (Å) | 14.523(3) |

| β (°) | 94.646(3) |

| Volume (ų) | 620.4 |

Chiroptical Spectroscopic Studies (e.g., Electronic Circular Dichroism) for Chiral Derivatives

This compound is an achiral molecule and therefore will not exhibit a response in chiroptical spectroscopy. However, if a chiral center is introduced into the molecule, creating a chiral derivative, techniques like Electronic Circular Dichroism (ECD) become powerful tools for stereochemical analysis.

Chirality could be introduced by, for example, functionalizing the thiophene ring with a chiral substituent or by using a chiral reagent to modify the ethanone side chain. The thiophene ring acts as a strong chromophore, absorbing UV light. When this chromophore is in a chiral environment, it will differentially absorb left- and right-circularly polarized light, giving rise to an ECD spectrum.

The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the chiral derivative. This has been extensively demonstrated in studies of chiral oligothiophenes and polythiophenes, where the helical arrangement of the polymer backbone, dictated by chiral side chains, results in intense ECD signals. By correlating the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the chiral derivative can be determined with high confidence.

Mechanistic Investigations of Reactions Involving 1 Thiophen 2 Yl Ethanone O Methyl Oxime

Reactivity and Transformation Mechanisms of the O-Methyl Oxime Functional Group

The reactivity of the O-methyl oxime functional group in 1-(Thiophen-2-yl)ethanone O-methyl oxime is primarily dictated by the carbon-nitrogen double bond (C=N) and the nitrogen-oxygen single bond (N-O). The N-O bond is relatively weak and susceptible to cleavage, which is a central feature of its chemistry. nsf.gov

A common transformation pathway for oxime ethers involves the formation of iminyl radicals through the homolytic cleavage of the N-O bond. nsf.gov This fragmentation can be initiated by various means, including transition metal catalysis or photochemical activation. nsf.gov Once formed, the resulting iminyl radical is a versatile intermediate that can participate in a range of reactions, such as addition to π-systems or hydrogen atom transfer (HAT) processes. nsf.gov

The C=N double bond can undergo addition reactions. For instance, carbon-centered radicals preferentially add to the carbon atom of the imine system. libretexts.org This regioselectivity is driven by the formation of the more stable adduct radical, which is stabilized by the adjacent oxygen atom. libretexts.org Metal-mediated reactions are also prevalent in the transformation of the oxime group. acs.org While the parent oxime is an ambidentate nucleophile, its O-alkylation to form the O-methyl ether is a common synthetic route. acs.orgnih.gov Subsequent reactions can be influenced by the presence of metal catalysts, which can coordinate to the oxime ether and promote various transformations. acs.org

The primary mechanisms governing the reactivity of the O-methyl oxime group are summarized below:

N-O Bond Fragmentation: This is a key reactivity mode, often triggered by single electron transfer (SET) or HAT, leading to the formation of iminyl radicals. nsf.gov

Radical Addition: The C=N bond is susceptible to attack by radical species, with a preference for addition at the carbon atom. libretexts.org

Cyclization Reactions: Open-chain oxime ethers containing suitable functionality can undergo radical cyclization to form highly substituted nitrogen-containing heterocycles like alkoxyamino cyclopentanes. libretexts.org

Thiophene (B33073) Ring Functionalization and Reactivity in the Presence of the Oxime Ether Substituent

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr). researchgate.netpearson.com The position of substitution is highly dependent on the directing effects of existing substituents. researchgate.net For this compound, the substituent is at the C2 position. Electrophilic attack on an unsubstituted thiophene preferentially occurs at the α-positions (C2 and C5) due to the superior ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) through resonance. pearson.com

The 1-(ethanone O-methyl oxime) group at the C2 position influences the reactivity and regioselectivity of subsequent electrophilic substitutions. This group is generally considered to be deactivating and meta-directing in benzene (B151609) systems due to the electron-withdrawing nature of the C=N bond. In the thiophene system, this translates to a deactivation of the ring towards electrophilic attack and a directing influence on the incoming electrophile. The most likely position for a second substitution would be the C5 or C4 position. DFT studies on related α-substituted thiophenes (with groups like CHO, COMe) show that α'-substitution (C5) is generally preferred in the absence of a catalyst, while β-substitution (C4) can be favored in the presence of a Lewis acid catalyst that coordinates with the substituent. researchgate.net

Common functionalization reactions on the thiophene ring include:

Nitration: Typically carried out with mild nitrating agents to avoid oxidation of the ring. quimicaorganica.org

Halogenation: Proceeds readily, often without the need for a Lewis acid catalyst. quimicaorganica.org

Acylation: Friedel-Crafts acylation introduces an acyl group, usually at the C5 position. quimicaorganica.orgnih.gov

Vilsmeier-Haack Reaction: Introduces a formyl group onto the ring. quimicaorganica.orgmdpi.com

The presence of the oxime ether substituent can also enable specific reactivity, such as directed C-H activation or functionalization, which has been explored for various thieno-fused heterocyclic systems. nih.govmdpi.comrsc.org

Isomerization and Tautomerism Studies of Analogous Oxime Ethers

Oxime ethers like this compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The interconversion between these isomers is a significant mechanistic aspect of their chemistry.

Geometric Isomerization (E/Z Isomerization): The (E) and (Z) isomers of oxime ethers can be interconverted under certain conditions. researchgate.net This isomerization can be promoted by:

Photochemical Irradiation: UV light can provide the energy to overcome the rotational barrier of the C=N bond, leading to a photostationary state mixture of (E) and (Z) isomers. core.ac.ukresearchgate.net

Lewis Acid Catalysis: Lewis acids such as titanium tetrachloride or aluminum trichloride (B1173362) can catalyze the isomerization of ketoxime ethers, often proceeding efficiently even under mild conditions. google.com

The stereochemistry of the oxime ether can have a profound impact on its reactivity. In one study involving a diboration/6π-electrocyclization sequence of a thiophene-based oxime ether, the (E)-isomer was found to be significantly more reactive than its (Z)-counterpart. core.ac.uk Unreactive (Z)-isomers could be converted to the desired products via a photolytically promoted isomerization to the reactive (E)-isomer, followed by a thermal electrocyclization step. core.ac.uk

Tautomerism: Tautomerism involves the migration of a proton. For oximes (R₂C=N-OH), two main types of tautomerism are considered for analogous systems:

Oxime-Nitrone Tautomerism: This involves a 1,3-proton shift between the oxygen and nitrogen atoms. Computational studies suggest that while the nitrone tautomer is generally less stable than the oxime, it can be more reactive and participate as an intermediate in certain reactions, such as nucleophilic additions and cycloadditions. rsc.orgrsc.orgresearchgate.net

Nitroso-Oxime Tautomerism: For compounds with an α-hydrogen, a tautomeric equilibrium exists between the nitroso form (-CH-N=O) and the oxime form (-C=N-OH). scienceinfo.com The equilibrium typically favors the oxime form due to the greater strength of the C=N double bond compared to the N=O double bond. echemi.com

Crucially, in 1-(Thiophen-2-yl)ethanone O-methyl oxime , the hydroxyl proton is replaced by a methyl group. This blocks the proton-transfer pathways required for both oxime-nitrone and nitroso-oxime tautomerism. Therefore, this specific compound does not exhibit these forms of tautomerism, and its relevant stereochemical behavior is confined to (E)/(Z) isomerization.

Nucleophilic and Electrophilic Reactions at the Oxime and Thiophene Moieties

The compound possesses two key reactive sites: the oxime ether moiety and the thiophene ring, each with distinct reactivity towards nucleophiles and electrophiles.

At the Oxime Ether Moiety:

Nucleophilic Reactions: The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. This is analogous to nucleophilic addition to a carbonyl group, although the C=N bond is generally less reactive. Reduction of the C=N bond, for example with diborane, is a common reaction that leads to the corresponding amine. nsf.gov

Electrophilic Reactions: The nitrogen and oxygen atoms of the oxime ether have lone pairs of electrons and can act as Lewis basic sites, coordinating to protons or Lewis acids. This interaction can activate the molecule for further reactions, such as isomerization or hydrolysis.

At the Thiophene Moiety:

Electrophilic Reactions: As an electron-rich aromatic ring, the primary reaction is electrophilic aromatic substitution. researchgate.netresearchgate.net The 1-(ethanone O-methyl oxime) substituent at C2 deactivates the ring but directs incoming electrophiles primarily to the C5 position. The general mechanism involves the attack of an electrophile on the π-system of the ring to form a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity. pearson.com

Nucleophilic Reactions: Nucleophilic aromatic substitution on the thiophene ring is generally difficult and requires either the presence of strong electron-withdrawing groups or specific reaction conditions (e.g., metal catalysis). The oxime ether group is not sufficiently electron-withdrawing to strongly promote this pathway on its own.

The interplay between the two moieties is critical. For example, coordination of a Lewis acid to the oxime ether's nitrogen or oxygen could alter the electronic properties of the substituent, thereby influencing the rate and regioselectivity of electrophilic attack on the thiophene ring. researchgate.net

Photochemical and Thermochemical Transformations of this compound

The absorption of light or heat can induce unique transformations in this compound, involving both the oxime ether and the thiophene components.

Photochemical Transformations: The photochemistry of oxime ethers and thiophenes has been studied independently. For the combined molecule, several pathways are plausible:

(E)/(Z) Isomerization: As mentioned in section 4.3, irradiation with UV light is a standard method for inducing isomerization around the C=N double bond. core.ac.ukresearchgate.net This is often a reversible process leading to a photostationary state.

N-O Bond Cleavage: Photosensitized reactions of oxime ethers can proceed via electron transfer to form a radical cation. acs.org This intermediate can then undergo N-O bond cleavage. Direct photolysis can also lead to the formation of iminyl radicals, which can trigger subsequent reactions. nsf.gov

Thiophene Ring Rearrangement: Thiophenes themselves are known to undergo photochemical rearrangements. dntb.gov.ua For example, 2-phenylthiophene (B1362552) can photoisomerize to 3-phenylthiophene. lookchem.com This process is thought to involve valence bond isomers and scrambling of the ring atoms. It is conceivable that this compound could undergo a similar rearrangement of the thiophene ring upon irradiation.

Photocyclization: In appropriately substituted systems, photochemical activation can lead to intramolecular cyclization reactions. nsf.govcore.ac.uk

A study on acetophenone (B1666503) O-alkyl oxime ethers found that photosensitized reactions in polar solvents involve electron transfer followed by proton transfer and subsequent β-cleavage, leading to the parent oxime and an aldehyde derived from the O-alkyl group. acs.org

Thermochemical Transformations:

Electrocyclization: While requiring specific substitution patterns not present in the title compound itself, analogous thiophene oxime ethers have been shown to undergo thermally promoted 6π-electrocyclization reactions to form fused heterocyclic systems like thienopyridines. core.ac.uk This highlights a potential transformation pathway if the molecule were further functionalized.

Decomposition: At high temperatures, the molecule would likely undergo decomposition. The N-O bond is a probable site for initial thermolytic cleavage.

Thermal Isomerization: While less common than photochemical methods, thermal equilibration between (E) and (Z) isomers can occur, although it may require high temperatures.

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic parameters for reactions involving this compound are not extensively reported in the literature. However, mechanistic insights can be derived from computational studies and experimental observations on analogous systems.

Thermodynamics:

Isomer Stability: The relative thermodynamic stability of the (E) and (Z) isomers is a key parameter. For many ketoximes, the (E) isomer (where the larger group on the carbon is anti to the OR group) is thermodynamically more stable due to reduced steric hindrance. However, the energy difference is often small, allowing for interconversion.

Tautomeric Equilibria (Analogous Oximes): In the case of the parent oxime, computational studies on oxime-nitrone tautomerism have shown the oxime form to be significantly more stable (thermodynamically favored) than the nitrone form. rsc.org Similarly, the oxime tautomer is more stable than the corresponding nitroso isomer. echemi.com

Reaction Energetics: Density Functional Theory (DFT) calculations are frequently used to model reaction pathways and determine the relative energies of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net For electrophilic substitution on thiophene, calculations show that the transition state leading to α-substitution is lower in energy than that for β-substitution, explaining the kinetic preference for attack at the C5 position. researchgate.net

Kinetics:

Reaction Rates: The rate of reactions, such as electrophilic substitution on the thiophene ring, is influenced by the deactivating nature of the oxime ether substituent. The reaction would be expected to be slower than the substitution of unsubstituted thiophene.

Isomerization Rates: The rate of acid-catalyzed or photochemically induced (E)/(Z) isomerization depends on the height of the activation energy barrier for rotation around the C=N bond. Lewis acids lower this barrier, increasing the reaction rate. google.com

Stereochemistry and Reaction Rate: As demonstrated in the electrocyclization of related compounds, the reaction kinetics can be highly dependent on the stereochemistry of the starting material. The (E)-oxime ether was found to cyclize under thermal conditions, while the (Z)-isomer was inert, indicating a much higher activation barrier for the latter. core.ac.uk This was rationalized by computational analysis showing that a stabilizing N(lone pair) → C=C(π*) orbital interaction lowers the energy of the transition state for the (E)-isomer's cyclization. core.ac.uk

Computational Chemistry and Theoretical Studies on 1 Thiophen 2 Yl Ethanone O Methyl Oxime

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of 1-(Thiophen-2-yl)ethanone O-methyl oxime. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and various reactivity descriptors. The electronic structure is heavily influenced by the interplay between the electron-rich thiophene (B33073) ring and the electronegative atoms of the O-methyl oxime moiety.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For thiophene derivatives, the HOMO is often delocalized over the thiophene ring, indicating its propensity to act as an electron donor in chemical reactions. nih.gov The LUMO, conversely, is typically distributed over the C=N-O fragment, suggesting this region is susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.com

Various reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's chemical behavior. biointerfaceresearch.com These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. Such parameters are invaluable for predicting how this compound will behave in different chemical environments.

Table 1: Calculated Reactivity Descriptors for a Hypothetical Thiophene Oxime Derivative

| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.3 | Indicator of chemical reactivity and stability |

| Ionization Potential | I ≈ -EHOMO | 6.5 | Energy required to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 1.2 | Energy released when an electron is added |

| Electronegativity | χ = (I + A) / 2 | 3.85 | Tendency to attract electrons |

| Chemical Hardness | η = (I - A) / 2 | 2.65 | Resistance to change in electron distribution |

Note: The values in this table are representative and would need to be calculated specifically for this compound using appropriate computational methods.

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of this compound arises from the rotation around the single bonds connecting the thiophene ring, the ketone carbon, and the oxime nitrogen. This conformational freedom means the molecule can exist in various spatial arrangements, each with a different energy. Conformational analysis aims to identify the most stable conformers (those at energy minima on the potential energy surface) and the energy barriers between them.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgmuni.cz By mapping out the PES, computational chemists can identify stable isomers, transition states, and the pathways for conformational changes. For this compound, key conformational variables include the dihedral angle between the thiophene ring and the C=N bond, and the orientation of the O-methyl group. Furthermore, the C=N double bond can exist as either E or Z isomers, which can have significantly different stabilities and reactivities. core.ac.uk

Computational methods, such as relaxed potential energy surface scans, are employed to systematically vary the key dihedral angles and calculate the corresponding energy, thereby identifying the low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's bulk properties.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the behavior of molecules in a condensed phase, such as in a solution. rsc.org MD simulations model the movement of atoms and molecules over time based on the forces between them, which are typically described by a force field.

For this compound, MD simulations can be used to investigate its interactions with solvent molecules. The thiophene ring can engage in π-π stacking interactions with other aromatic systems, while the nitrogen and oxygen atoms of the oxime ether group can act as hydrogen bond acceptors. mdpi.comacs.org The nature of the solvent will significantly influence the molecule's conformation and dynamics. In a polar protic solvent like water or ethanol, hydrogen bonding interactions with the oxime ether group would be prominent. In a nonpolar solvent, van der Waals forces and dipole-dipole interactions would dominate.

MD simulations can also provide information on the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. This is a critical parameter for understanding solubility and partitioning behavior. By analyzing the trajectories of the solvent molecules around the solute, one can gain a detailed picture of the solvation shell and the specific intermolecular interactions that stabilize the solute in solution. rsc.org

Density Functional Theory (DFT) for Accurate Prediction of Spectroscopic Properties

DFT has proven to be a highly effective tool for predicting various spectroscopic properties of molecules, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.combohrium.com These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with good accuracy, which can then be compared to experimental IR spectra. mdpi.com For this compound, characteristic vibrational modes would include the C=N stretching of the oxime, the N-O and C-O stretching frequencies, and the various C-H and C-S stretching and bending modes of the thiophene ring.

Similarly, DFT can be used to calculate the NMR chemical shifts of the different nuclei in the molecule (e.g., ¹H and ¹³C). bohrium.com The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus and can therefore provide a wealth of structural information. By comparing the calculated NMR spectrum with the experimental one, it is often possible to confirm the proposed structure of a molecule and to assign the observed resonances to specific atoms.

Table 2: Hypothetical DFT-Calculated Spectroscopic Data for this compound

| Spectroscopic Data | Functional Group | Predicted Value |

| IR Frequency (cm⁻¹) | C=N stretch | ~1650 |

| IR Frequency (cm⁻¹) | N-O stretch | ~950 |

| ¹H NMR Chemical Shift (ppm) | Thiophene protons | 7.0 - 7.8 |

| ¹H NMR Chemical Shift (ppm) | CH₃ (ketone) | ~2.4 |

| ¹H NMR Chemical Shift (ppm) | O-CH₃ | ~3.9 |

| ¹³C NMR Chemical Shift (ppm) | C=N carbon | ~155 |

| ¹³C NMR Chemical Shift (ppm) | Thiophene carbons | 125 - 140 |

Note: These are representative values and the actual predicted values would depend on the specific DFT functional and basis set used in the calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling in In Vitro Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a molecule like this compound, which is a member of a class of compounds known to possess a range of biological activities, QSAR can be a valuable tool in drug discovery and development. nih.govresearchgate.net

A QSAR study typically involves a dataset of molecules with known biological activities (e.g., IC₅₀ values from an in vitro assay). For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com

A well-validated QSAR model can be used to predict the biological activity of new, untested compounds, thereby guiding the synthesis of more potent analogs. For a series of derivatives of this compound, a QSAR model could help to identify the key structural features that are important for a particular biological activity, such as substitutions on the thiophene ring or modifications to the oxime ether group.

Investigation of Reaction Mechanisms through Computational Transition State Theory

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. wikipedia.org Transition state theory allows for the calculation of reaction rates from the properties of the transition state.

For this compound, a number of reactions could be investigated computationally. For example, the hydrolysis of the oxime ether to the corresponding ketone could be studied to understand its stability in aqueous environments. wikipedia.org The mechanism of its formation from 1-(thiophen-2-yl)ethanone and O-methylhydroxylamine could also be explored, providing insights into the reaction conditions that would favor its synthesis. ic.ac.uk

The computational investigation of a reaction mechanism typically involves locating the transition state structure and then performing a frequency calculation to confirm that it has a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is the primary determinant of the reaction rate. By studying how the activation energy is affected by changes in the molecular structure or the solvent, it is possible to gain a deep understanding of the factors that control the reaction. scielo.br

Derivatization and Structure Activity Relationship Sar Studies of 1 Thiophen 2 Yl Ethanone O Methyl Oxime Analogues in in Vitro Biological Contexts

Design Principles for Structural Modifications Targeting Specific In Vitro Biological Activity

Information regarding the specific design principles for modifying 1-(thiophen-2-yl)ethanone O-methyl oxime to target particular in vitro biological activities is not available in published research. General principles of medicinal chemistry would suggest that modifications could be aimed at altering lipophilicity, electronic properties, and steric bulk to enhance interactions with a putative biological target. However, without a specified target or initial biological activity data, these remain hypothetical design strategies.

Exploration of Substituent Effects on the Thiophene (B33073) Ring and Oxime Ether Moiety

There is a lack of specific studies on the systematic exploration of substituent effects on the thiophene ring and the oxime ether moiety of this compound. Research on other thiophene derivatives suggests that substitution at the 4 and 5 positions of the thiophene ring can significantly influence biological activity. Similarly, modifications of the O-methyl group of the oxime ether could be explored to alter binding affinity and metabolic stability, but specific data for this compound is absent.

In Vitro Enzyme Inhibition Studies and Mechanistic Elucidation

No specific in vitro enzyme inhibition studies for derivatives of this compound were found in the public literature. While some thiophene derivatives have been investigated as acetylcholinesterase inhibitors, this activity has not been reported for analogues of the compound . Without primary screening data, there is no information on potential enzyme targets or mechanistic studies.

In Vitro Receptor Binding Affinity Investigations and Ligand-Target Interactions

Publicly accessible data on the in vitro receptor binding affinities of this compound analogues is not available. Consequently, there is no information regarding their potential ligand-target interactions at the receptor level.

In Vitro Cellular Pathway Modulation and Signaling Studies

Studies detailing the modulation of cellular pathways or signaling by this compound and its derivatives are not present in the available scientific literature. Some research has been conducted on the cytotoxic properties of 2-acetylthiophene (B1664040) oxime ethers against cancer cell lines like HeLa, but this does not provide detailed pathway analysis. For instance, a study on various oxime ethers, including some derived from 2-acetylthiophene, showed dose-dependent effects on cell viability, but the specific molecular mechanisms and signaling pathways involved were not elucidated.

Computational and Biophysical Characterization of Ligand-Protein Interactions

In the absence of an identified biological target for this compound or its analogues, no computational or biophysical studies on their ligand-protein interactions have been published. Such studies, including molecular docking and dynamics simulations, are contingent on having an established protein target, which is currently lacking for this series of compounds.

Applications of 1 Thiophen 2 Yl Ethanone O Methyl Oxime Beyond Biological Systems

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

Oximes and their O-ether derivatives are well-established as valuable and versatile building blocks in organic chemistry. nsf.govclockss.org The O-methyl group in 1-(Thiophen-2-yl)ethanone O-methyl oxime enhances its stability compared to the parent oxime and provides unique reactivity, making it a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net These heterocycles are foundational to many areas of chemical science.

The polyfunctional nature of oximes allows for their participation in a diverse range of chemical transformations, including cycloadditions and rearrangements, to form valuable products. nsf.govacs.org The presence of the thiophene (B33073) ring adds another layer of functionality, known for its distinct electronic properties and reactivity. Research on related keto-oximes has shown their ability to undergo reactions to form five- and six-membered N-O frameworks, which are valuable chiral building blocks in synthetic chemistry. acs.org

Key Synthetic Transformations and Potential Products:

| Reaction Type | Potential Product Class | Significance |

| Cycloaddition Reactions | Isoxazolines, Isoxazoles | Core structures in many pharmaceuticals and agrochemicals. |

| Beckmann Rearrangement | Amides, Lactams | Important functional groups and structural motifs in polymers and bioactive molecules. |

| Reductive Amination | Primary and Secondary Amines | Fundamental building blocks for a vast range of chemical products. |

| Heterocycle Formation | Pyrroles, Pyridines | Essential scaffolds in materials science and medicinal chemistry. clockss.org |

The strategic placement of the O-methyl oxime on the thiophene core allows chemists to construct complex molecular architectures that would be challenging to access through other synthetic routes.

Potential in Materials Science Research

The unique electronic and structural characteristics of the thiophene moiety make it a highly desirable component in the development of advanced materials. numberanalytics.com Thiophene-based polymers are renowned for their conductivity, electrochromism, and luminescence, making them central to the fields of organic electronics and optoelectronics. numberanalytics.comrsc.org

Polymer Chemistry: this compound can be envisioned as a functional monomer. The thiophene ring can be polymerized, while the O-methyl oxime group can serve as a point for post-polymerization modification or as a moiety to tune the polymer's solubility and processing characteristics. Thiophene-containing polyazomethines, for instance, have been investigated as photoactive materials in organic solar cells. rsc.org The incorporation of the oxime ether could further modulate the electronic properties and morphology of such polymers.

Liquid Crystals: Thiophene derivatives are widely used in the design of liquid crystalline materials due to their rigid, planar structure which promotes the formation of mesophases. mdpi.combohrium.comorientjchem.org The introduction of an oxime ether linkage can influence the molecular geometry and polarity, potentially leading to the formation of novel liquid crystal phases, such as smectic or nematic phases, which are crucial for display technologies. figshare.com For example, thiophene-vinylnitrile Schiff-base derivatives have been shown to exhibit excellent fluorescence in their liquid crystalline phases. researchgate.net

Photoactive Materials: Diarylethenes containing an oxime group have been synthesized and shown to possess photochromic properties, meaning they can reversibly change color upon exposure to light. epo.org The thiophene ring is a common component in such photoswitchable molecules. Therefore, this compound could serve as a precursor for new photochromic materials with potential applications in optical data storage, smart windows, and molecular switches.

Application as a Ligand in Coordination Chemistry and Organometallic Catalysis

The versatility of thiophene-containing molecules as ligands in organometallic chemistry is well-documented. researchgate.netacs.orgbohrium.com The sulfur atom in the thiophene ring and the nitrogen atom of the oxime group in this compound present two potential coordination sites for metal ions. This bidentate or monodentate coordination capability makes it a promising candidate for forming stable metal complexes.

Thiophene-functionalized ligands have been used to synthesize palladium(II) complexes that show catalytic activity in C-C coupling reactions. nih.gov The electronic properties of the thiophene ring can influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the complex. acs.org Organometallic complexes featuring thiophene ligands are also studied as models for hydrodesulfurization catalysts, which are vital in the petroleum industry. acs.org The specific structure of this compound could lead to complexes with unique steric and electronic environments, potentially resulting in novel catalytic properties for a range of organic transformations.

Potential Coordination Modes and Catalytic Applications:

| Metal Center | Potential Coordination Site(s) | Potential Catalytic Application |

| Palladium (Pd) | Nitrogen (oxime), Sulfur (thiophene) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Platinum (Pt) | Nitrogen (oxime), Carbon (thiophene C-H activation) | Hydrosilylation, Photophysics semanticscholar.org |

| Rhodium (Rh), Ruthenium (Ru) | Sulfur (thiophene), π-system (thiophene ring) | Hydrogenation, Isomerization ucl.ac.uk |

| Copper (Cu) | Nitrogen (oxime), Sulfur (thiophene) | Click chemistry, Oxidation reactions |

Role in Chemo- and Biosensor Development

Thiophene-based materials are increasingly utilized in the fabrication of chemical sensors and biosensors due to their excellent electronic properties and the ease with which they can be functionalized. numberanalytics.commdpi.com

Chemosensors: The conjugated system of the thiophene ring can be perturbed upon interaction with specific analytes, leading to a detectable change in its optical (colorimetric or fluorescent) or electrical properties. A thiophene-based chemosensor has been developed for the discriminative detection of arsenite and phosphate (B84403) ions, showing a visible color change in the presence of these anions. researchgate.net The O-methyl oxime group of this compound could be designed to act as a specific recognition site for certain ions or molecules, enabling the development of new selective chemosensors.

Biosensors: Conducting polymers derived from thiophene are effective matrices for immobilizing biological recognition elements like enzymes. nih.govmdpi.com For example, a thiophene copolymer has been used to construct a potentiometric biosensor for urea (B33335) by covalently attaching the enzyme urease. nih.govmdpi.com this compound could be incorporated into such polymer backbones, with the oxime group providing a convenient handle for the covalent attachment of enzymes or other biomolecules. This could lead to the development of stable and sensitive biosensors for various diagnostic and environmental monitoring applications.

Exploration in Agrochemical Research as a Synthetic Precursor

Oxime derivatives have a history of use in the development of agrochemicals, including pesticides and herbicides. nih.gov Similarly, various heterocyclic compounds containing the thiophene nucleus have been synthesized and evaluated for their insecticidal activities. researchgate.net The combination of the thiophene ring and the oxime ether functionality in this compound makes it an attractive starting point for the synthesis of novel agrochemical candidates.

The compound can serve as a scaffold to which other toxophoric groups can be attached. By modifying the structure, chemists can systematically explore the structure-activity relationship to develop new compounds with enhanced efficacy and selectivity against specific pests or weeds, while potentially offering improved environmental profiles compared to existing agents. For instance, arylcyanomethylenequinone oximes have been investigated as potential herbicides, fungicides, and pesticides. nih.gov

Future Research Directions and Unexplored Avenues for 1 Thiophen 2 Yl Ethanone O Methyl Oxime

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry provides continuous opportunities to develop more efficient, cost-effective, and environmentally benign methods for producing 1-(Thiophen-2-yl)ethanone O-methyl oxime. Current synthetic strategies for thiophenes and oxime ethers often rely on traditional methods that may involve harsh conditions or generate significant waste. benthamscience.com Future research should prioritize "green chemistry" principles.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically improve reactions involving oxime ethers and thiophene (B33073) synthesis, often leading to shorter reaction times and higher yields. acs.orgnih.gov Investigating MAOS for the condensation and oximation steps could offer a more efficient route.

Catalytic Innovations: Research into novel catalysts could significantly improve synthesis. This includes exploring iron-catalyzed C-H functionalization, which avoids the need for photocatalysts, or silver-catalyzed decarboxylation of carboxylic acids to form oxime ethers. researchgate.net For the thiophene core, developing efficient phosphine-free direct C-H arylation methods could be beneficial. organic-chemistry.org

Sustainable Solvents: The use of environmentally benign solvents, such as deep eutectic solvents (DES), has been successful in the green synthesis of related sulfur-containing heterocycles like thioamides. rsc.org Applying such solvent systems could reduce the environmental impact of the synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters. Developing a flow-based synthesis would be a significant step towards industrial-scale production.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, higher purity. acs.orgnih.gov | Optimization of power, temperature, and reaction time for condensation and oximation steps. |

| Novel Catalysis | Lower catalyst loading, milder reaction conditions, improved selectivity. researchgate.netorganic-chemistry.org | Screening of transition metal catalysts (e.g., Fe, Ag, Pd) for C-O and C-S bond formations. |

| Green Solvents (e.g., DES) | Reduced environmental impact, potential for recyclability, enhanced reactivity. rsc.org | Evaluating the solubility and reactivity of starting materials in various DES compositions. |

| Continuous Flow Chemistry | Improved safety, scalability, precise process control, and ease of automation. | Design and optimization of a multi-step flow process for continuous production. |

Advanced Computational Design and Virtual Screening of Next-Generation Analogues

Computational chemistry offers powerful tools for accelerating the discovery of new molecules with desired properties. For this compound, a systematic in silico approach can guide the synthesis of next-generation analogues with enhanced biological activity or novel material properties. The thiophene ring is a well-regarded pharmacophore, and its sulfur atom can enhance drug-receptor interactions through hydrogen bonding. nih.gov

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a correlation between the structural features of this compound analogues and their biological activity. nih.gov This allows for the prediction of the potency of unsynthesized compounds.

Molecular Docking: Thiophene-based compounds have been successfully evaluated using molecular docking to validate in vitro results and screen for potential ligands against biological targets like cyclooxygenase (COX) enzymes. nih.govgyanvihar.org This approach can be used to screen libraries of virtual analogues against a wide range of proteins (e.g., kinases, proteases) to identify promising candidates for specific diseases. nih.gov

Pharmacophore Mapping and Virtual Screening: Identifying the key structural features (pharmacophore) responsible for a particular biological interaction can guide the design of new derivatives. gyanvihar.org Large chemical databases can be virtually screened to find novel scaffolds that match the pharmacophore of this compound.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. gyanvihar.org This can help prioritize the synthesis of analogues with favorable pharmacokinetic and safety profiles.

| Computational Technique | Objective | Potential Outcome |

|---|---|---|

| QSAR | Correlate structural properties with biological activity. nih.gov | Predictive models to guide the design of more potent analogues. |

| Molecular Docking | Predict binding modes and affinities to specific biological targets. nih.govgyanvihar.org | Identification of high-affinity binders for diseases like cancer or inflammation. nih.gov |

| Virtual Screening | Identify novel, active compounds from large chemical libraries. nih.gov | Discovery of new chemical scaffolds with similar activity profiles. |

| ADMET Prediction | Assess drug-likeness and potential toxicity of virtual compounds. gyanvihar.org | Prioritization of candidates with favorable pharmacokinetic profiles. |

Exploration of New and Niche Application Domains

The structural motifs within this compound are present in numerous biologically active molecules. Thiophene derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant effects. researchgate.netresearchgate.net Similarly, oximes and oxime ethers are privileged structures in medicinal chemistry, with known anticancer and anti-inflammatory potential. nih.govnih.gov

Future research should systematically screen this compound and its rationally designed analogues in diverse and niche application areas:

Medicinal Chemistry: Beyond common screening, focused investigations into its potential as a kinase inhibitor could be fruitful, as many oxime-containing compounds show this activity. nih.gov Targets could include cyclin-dependent kinases (CDKs) or Janus tyrosine kinases (JAKs), which are relevant in cancer and inflammatory diseases. nih.gov

Agrochemicals: The antifungal and insecticidal properties of thiophene derivatives suggest that this compound could be a lead for developing new crop protection agents.

Materials Science: The conjugated π-system of the thiophene ring is a fundamental component of organic electronics. The incorporation of the oxime ether group could modulate the electronic properties, making analogues potentially useful as components in organic semiconductors, sensors, or corrosion inhibitors. researchgate.net

Deeper Mechanistic Understanding of Complex Transformations and Reactivity Patterns

A thorough understanding of the chemical reactivity of this compound is essential for its application in synthesis and for predicting its metabolic fate. The thiophene ring readily undergoes electrophilic aromatic substitution, with a higher reactivity than benzene (B151609). nih.gov The oxime moiety offers unique reactivity, particularly through the formation of iminyl radicals. nsf.gov

Key areas for mechanistic investigation include:

Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized by enzymes like cytochrome P450 to form reactive intermediates such as thiophene-S-oxides. nih.gov Understanding this metabolic pathway is crucial for assessing the compound's potential toxicity and drug-drug interaction profile.

Iminyl Radical Chemistry: Oximes can form iminyl radicals upon N-O bond fragmentation, which can then participate in various cyclization and addition reactions. nsf.gov Exploring the generation and subsequent reactions of the iminyl radical derived from this compound could lead to novel synthetic transformations for creating complex nitrogen-containing heterocycles.

Photocatalysis and Transition Metal Reactions: The reactivity of oximes towards photocatalysis and transition metals is a growing area of research. nsf.gov Investigating these reactions could unlock new pathways for functionalizing the molecule or using it as a building block in more complex syntheses. The interaction of the thiophene moiety with transition metals is also a rich area of chemistry. bohrium.comresearchgate.net

Integration with Emerging Technologies and High-Throughput Research Methodologies

To accelerate the research and development pipeline for this compound and its derivatives, the integration of modern, high-throughput technologies is imperative.

Future strategies should incorporate:

High-Throughput Screening (HTS): Screening large libraries of analogues against diverse biological targets using HTS can rapidly identify hit compounds. This is particularly relevant for exploring the anticancer and anti-inflammatory potential, where numerous cellular assays are available. mdpi.com

Automated Synthesis Platforms: "Synthesis robots" can be programmed to perform multi-step syntheses of analogue libraries. This would dramatically increase the speed at which new derivatives can be produced for screening, enabling more extensive structure-activity relationship studies.

Machine Learning (ML): ML models can be trained on existing data to predict the properties and activities of new compounds, complementing computational methods like QSAR. nih.gov ML can also be used to optimize reaction conditions for synthesis, reducing the time and resources needed for experimental development.

Chemoproteomics: This technology can be used to identify the protein targets of this compound within a complex biological system, helping to elucidate its mechanism of action and identify potential off-target effects.

By systematically pursuing these future research directions, the scientific community can fully explore and harness the potential of this compound, paving the way for new discoveries in medicine, agriculture, and materials science.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(thiophen-2-yl)ethanone O-methyl oxime, and how can purity be ensured?

The compound is typically synthesized via oximation of 1-(thiophen-2-yl)ethanone with methoxyamine hydrochloride under basic conditions (e.g., sodium acetate). Reaction optimization includes controlling temperature (room to 60°C), solvent choice (ethanol or methanol), and stoichiometric ratios. For example, in a related synthesis, (Z/E)-2-bromo-1-(thiophen-2-yl)ethanone O-methyl oxime was obtained in 53% yield using ethanol as the solvent, with Z/E isomer ratios influenced by reaction time and purification methods (e.g., recrystallization) . Purity is assessed via NMR and HPLC, with recrystallization from ethanol commonly used to isolate high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : 1H and 13C NMR are critical for confirming oxime formation (e.g., δ ~4.0–4.5 ppm for O-methyl protons, ~150–160 ppm for C=N in 13C NMR) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns. For analogous oximes, intramolecular hydrogen bonds (e.g., O-H···N) stabilize the structure, with torsion angles confirming E/Z isomerism .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. How does the thiophene moiety influence the compound’s reactivity in nucleophilic addition reactions?

The electron-rich thiophene ring enhances electrophilicity at the ketone/oxime carbon, facilitating nucleophilic attacks. For example, in photocatalyst-free dearomatization reactions, the thiophene stabilizes radical intermediates, enabling regioselective bond formation . Steric effects from the O-methyl group can modulate reactivity, as seen in oxime ether derivatives used in cross-coupling reactions .

Advanced Research Questions

Q. What strategies mitigate challenges in isolating stereoisomers of this compound?

Z/E isomer separation is achieved via:

- Chromatography : Flash column chromatography with silica gel and ethyl acetate/hexane gradients .

- Crystallization : Selective recrystallization from ethanol or acetonitrile, leveraging solubility differences .

- Dynamic NMR : Monitors isomerization kinetics in solution, guiding solvent/temperature choices .

Q. How can computational methods predict the biological activity of oxime derivatives?

- Molecular docking : Screens interactions with targets (e.g., fungal CYP51 for antifungals). QikProp calculates physicochemical descriptors (logP, PSA) to assess bioavailability .

- DFT studies : Models electronic properties (e.g., HOMO/LUMO energies) to explain reactivity trends in antimicrobial oximes .

Q. What experimental designs resolve contradictions in reported antimicrobial efficacy of oxime derivatives?

- Dose-response assays : Determine MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (P. aeruginosa) bacteria. For example, triazole-containing oximes show MICs of 12.5–256 µg/mL, with activity inversely related to alkyl chain length .

- Control experiments : Compare oxime ethers vs. esters, as ester groups may reduce membrane permeability .

Q. How does the O-methyl group affect photophysical properties in photocatalysis applications?

The O-methyl group stabilizes excited states, reducing recombination in photoredox reactions. In visible-light dearomatization, methoxy-substituted oximes exhibit higher quantum yields due to extended conjugation with the thiophene ring . Transient absorption spectroscopy can map excited-state lifetimes to optimize reaction conditions .

Methodological Recommendations

- Stereochemical analysis : Use chiral HPLC or circular dichroism for enantiomeric resolution .

- Mechanistic studies : Employ isotopic labeling (e.g., 18O in oxime) to trace reaction pathways .